![molecular formula C10H13NO3 B2781063 3,4-dihydroxy-N-(propan-2-yl)benzamide CAS No. 1698984-79-0](/img/structure/B2781063.png)
3,4-dihydroxy-N-(propan-2-yl)benzamide
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Overview
Description
3,4-dihydroxy-N-(propan-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as DIPB or 2-propyl-3,4-dihydroxybenzamide and has a molecular formula of C10H13NO3. DIPB is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
- Research Context : Investigating its effectiveness in scavenging free radicals, inhibiting lipid peroxidation, and protecting against oxidative damage in biological systems .
- Research Context : Studying its ability to chelate metal ions (e.g., iron, copper) and its potential therapeutic applications in metal-related diseases .
- Research Context : Investigating its efficacy against specific bacterial strains and exploring its mechanism of action .
- Research Context : Assessing its pharmacological properties, toxicity, and potential targets for drug design .
Antioxidant Activity
Metal Chelation
Antibacterial Properties
Drug Discovery
Industrial Applications
Biological Molecules and Proteins
Mechanism of Action
.
- Compounds derived from 3,4-dihydroxy-N-(propan-2-yl)benzamide have been optimized to enhance GPR52 activation, such as compounds 10a (PW0677), 15b (PW0729), and 24f (PW0866) .
- These compounds exhibit improved efficacy and bias toward G protein/cAMP signaling, resulting in sustained GPR52 activation .
Target of Action
properties
IUPAC Name |
3,4-dihydroxy-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)11-10(14)7-3-4-8(12)9(13)5-7/h3-6,12-13H,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOXUQWQVFVGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroxy-N-(propan-2-yl)benzamide |
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